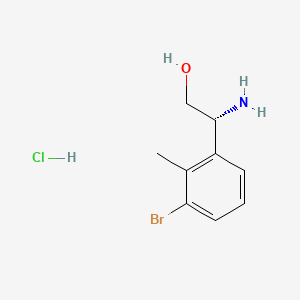

(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride

Description

(2R)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative with a molecular formula of C₉H₁₃BrClNO and a molar mass of 266.56 g/mol . Its CAS number is 2250242-63-6, and it features a stereogenic center at the C2 position (R-configuration). The compound contains a 3-bromo-2-methylphenyl substituent, which contributes to its distinct electronic and steric properties. This structural motif is common in pharmaceutical intermediates, particularly in the synthesis of antiallergic or antiparasitic agents, though its specific biological applications remain under investigation .

Properties

Molecular Formula |

C9H13BrClNO |

|---|---|

Molecular Weight |

266.56 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |

InChI Key |

PJXITVXYAKXWKM-FVGYRXGTSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1Br)[C@H](CO)N.Cl |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis typically begins with a substituted aromatic compound such as 3-bromo-2-methylphenyl derivatives or related precursors. These compounds are either commercially available or synthesized via halogenation of methyl-substituted benzene derivatives.

Bromination and Methylation

Bromination of Methyl-Substituted Benzene:

Aromatic methyl groups undergo selective bromination using N-bromosuccinimide (NBS) in the presence of radical initiators under controlled conditions (e.g., reflux with a radical initiator such as azobisisobutyronitrile).

Reaction conditions:- Solvent: Carbon tetrachloride or acetonitrile

- Temperature: Reflux

- Reagent: NBS with a radical initiator

Methylation:

Methyl groups can be introduced via Friedel-Crafts alkylation if necessary, using methyl chloride or methyl iodide with Lewis acid catalysts like aluminum chloride.

Formation of the Corresponding Benzaldehyde or Ketone

- Oxidation of methyl groups to aldehydes or ketones is achieved using oxidizing agents such as potassium permanganate or chromium trioxide, forming intermediates suitable for subsequent reduction and functionalization.

Reduction to Alcohol

- The aromatic aldehyde or ketone is reduced to the corresponding benzyl alcohol using sodium borohydride (NaBH₄) in ethanol or methanol under mild conditions.

Conversion to Amino Alcohol

Reductive Amination:

The benzyl alcohol derivative undergoes reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride (NaCNBH₃).- This step introduces the amino group at the appropriate stereochemistry, often facilitated by chiral catalysts or auxiliaries to favor the (2R) configuration.

Chiral Resolution:

If racemic mixtures are formed, resolution techniques such as chiral chromatography or selective crystallization are employed to isolate the (2R) enantiomer.

Salt Formation

- The free amino alcohol is converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid, yielding the final compound (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride .

Reaction Conditions and Reagents Summary

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| Bromination | Aromatic methyl to bromomethyl derivative | N-bromosuccinimide | Reflux, radical initiator | Introduce bromine substituent |

| Oxidation | Methyl to aldehyde/ketone | Potassium permanganate | Reflux, basic/acidic medium | Prepare for reduction |

| Reduction | Aldehyde/ketone to alcohol | Sodium borohydride | Room temperature, mild | Form benzyl alcohol derivative |

| Reductive amination | Alcohol to amino alcohol | Ammonia, sodium cyanoborohydride | Mild, slightly acidic pH | Introduce amino group stereoselectively |

| Resolution | Racemate to enantiomer | Chiral chromatography | Ambient or controlled | Isolate (2R) enantiomer |

| Salt formation | Free base to hydrochloride | Hydrochloric acid | Aqueous, low temperature | Final salt preparation |

Data Tables: Reaction Conditions and Yields

| Step | Typical Yield | Reagents | Conditions | Notes |

|---|---|---|---|---|

| Bromination | 85-90% | NBS | Reflux, radical initiator | Selective para-bromination |

| Oxidation | 80-95% | KMnO₄ | Reflux, basic medium | Oxidize methyl to aldehyde |

| Reduction | 90-98% | NaBH₄ | Room temperature | Convert aldehyde to alcohol |

| Amination | 70-85% | NH₃, NaCNBH₃ | Mild, pH controlled | Stereoselective amino addition |

| Resolution | Variable | Chiral chromatography | Ambient | Enantiomeric excess >99% |

| Salt formation | Quantitative | HCl | Ice-cold aqueous | Final product isolation |

Research and Optimization Perspectives

Chiral Catalysis:

Employing chiral catalysts or auxiliaries during reductive amination enhances stereoselectivity toward the (2R) enantiomer, reducing the need for extensive resolution.Green Chemistry Approaches:

Using greener solvents (e.g., ethanol, ethyl acetate) and milder oxidants (e.g., TEMPO-based systems) can improve environmental compatibility.Scale-Up Considerations:

Industrial synthesis emphasizes continuous flow reactors for bromination and oxidation steps, ensuring safety, efficiency, and reproducibility.

The synthesis of (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride is a multi-step process that involves strategic aromatic substitution, reduction, stereoselective amination, and salt formation. The key to successful preparation lies in controlling stereochemistry during amino group introduction, optimizing reaction conditions for high yield and purity, and employing resolution techniques when necessary. Advances in chiral catalysis and green chemistry continue to refine these methods, making the synthesis more efficient and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

This compound may be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amino and hydroxyl groups make it a versatile scaffold for drug design.

Industry

In material science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Halogen Effects : The introduction of chlorine (286.98 g/mol, 2408937-02-8) increases molecular weight and electron-withdrawing effects compared to methyl groups, influencing solubility and reactivity .

- Fluorine/CF₃ Groups : The compound with 4-fluoro-3-CF₃ substituents (259.63 g/mol, 1394822-93-5) exhibits higher electronegativity, enhancing metabolic stability in drug design .

Chirality and Enantiomeric Pairs

Chirality significantly impacts biological activity. For example:

- (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol (354153-64-3) and its (2S) -enantiomer (2095773-02-5) differ in stereochemistry, which may lead to divergent pharmacological profiles .

- The R-configuration in the target compound is critical for its intended interactions, as mirrored in analogues like (2R)-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride (1269773-18-3), where fluorine substituents optimize target binding .

Biological Activity

The compound (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride is a chiral amino alcohol notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a bromine atom and a methyl group on a phenyl ring, positions it as an interesting candidate for drug development and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Formula: C9H12BrClNO

Molecular Weight: Approximately 230.10 g/mol

IUPAC Name: (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride

The compound's structure facilitates various interactions with biological molecules, primarily due to its functional groups that allow for hydrogen bonding and halogen bonding, which can significantly influence enzyme activity and receptor interactions.

The biological activity of (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride is largely attributed to its ability to form hydrogen bonds and halogen bonds with target biomolecules. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways, making it a candidate for therapeutic applications in neurological and psychiatric disorders.

Potential Therapeutic Applications

- Neurological Disorders : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression or anxiety.

- Antimicrobial Activity : The presence of the bromine substituent may enhance the compound's ability to interact with bacterial membranes or enzymes, suggesting potential use as an antimicrobial agent.

- Cancer Research : Similar compounds have shown promise in targeting cancer cells through apoptosis induction mechanisms. The structural characteristics of (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride may confer similar properties.

Study 1: Interaction with D3 Receptors

A study focused on D3 receptor antagonists highlighted the importance of structural modifications in enhancing binding affinities. The findings indicated that compounds with similar structural features to (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride could serve as effective antagonists in drug design aimed at treating substance abuse disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol | Enantiomer with opposite stereochemistry | Different biological activity profile |

| 2-Amino-2-(3-bromophenyl)ethanol | Lacks methyl group on amino moiety | Simpler structure; less steric hindrance |

| (R)-2-Amino-2-(4-bromophenyl)ethan-1-ol | Bromine position on different phenyl ring | Potentially different pharmacological effects |

This table illustrates how variations in structure among related compounds can lead to distinct biological activities, emphasizing the significance of (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride's unique configuration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride?

- Methodology :

- Chiral resolution : Start with racemic mixtures and use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (2R)-enantiomer. Ethanolic hydrogen chloride can then be added to precipitate the hydrochloride salt .

- Asymmetric synthesis : Employ catalytic asymmetric methods, such as chiral auxiliaries or organocatalysts, to directly synthesize the (2R)-configured amine intermediate. For example, reductive amination of a ketone precursor (e.g., 3-bromo-2-methylphenylglyoxal) using a chiral catalyst .

Q. How can the structural identity and stereochemical purity of this compound be validated?

- Analytical techniques :

- NMR spectroscopy : Compare - and -NMR shifts with PubChem data for analogous compounds (e.g., 3-bromo substituent: δ ~7.5 ppm for aromatic protons; methyl group: δ ~2.3 ppm) .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, referencing the Cahn-Ingold-Prelog priority rules for the (2R) stereocenter .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z ≈ 289 for CHBrNO) and isotopic patterns for bromine .

Q. What experimental protocols ensure stability during storage and handling?

- Stability studies :

- Degradation analysis : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolytic degradation is likely due to the labile bromide and amine hydrochloride .

- Storage recommendations : Store at -20°C in airtight, desiccated containers. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodology :

- Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing Br with Cl, modifying methyl position) to assess electronic/steric effects on target binding .

- Biological assays : Test analogs in receptor-binding assays (e.g., GPCRs or enzyme inhibition) with IC/EC determination. Cross-reference with computational docking (e.g., AutoDock Vina) to map interaction hotspots .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Troubleshooting strategies :

- Batch variability : Compare synthesis protocols (e.g., chiral purity, salt form) using orthogonal characterization (e.g., -NMR, circular dichroism) .

- Assay conditions : Standardize cell lines, buffer pH, and incubation times. For example, amine hydrochloride salts may exhibit pH-dependent solubility, altering bioavailability .

Q. What in silico approaches predict metabolic pathways or toxicity profiles?

- Computational tools :

- Metabolism prediction : Use SwissADME or ADMETLab to identify likely Phase I/II metabolism sites (e.g., hydroxylation at the ethan-1-ol moiety) .

- Toxicity screening : Apply ProTox-II to assess hepatotoxicity risks, particularly for brominated aromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.